8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-18-14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZRPLWSBGBTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
8-Benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Core Scaffold and Substitution Patterns
The 8-azabicyclo[3.2.1]octane scaffold is shared among tropane alkaloids and synthetic derivatives. Variations in substituent type and position critically determine biological activity:
Key SAR Insights
C8 Substitutions :
- Benzoyl vs. Methyl Ester (WIN35,428) : Aromatic groups at C8 (e.g., benzoyl) may improve receptor affinity compared to esters, which are prone to hydrolysis .
- Sulfonamides (Compound 33) : Sulfonyl groups enhance solubility and reduce hERG binding, a common off-target liability .
C3 Substitutions :
- Methylsulfanyl vs. Chlorophenyl (RTI-336) : Sulfur atoms can participate in hydrophobic interactions or hydrogen bonding, similar to halogenated phenyl groups, but with reduced steric bulk .
- Polar Groups (p3_11 Series) : Amines or hydroxyls at C3 correlate with hARGI inhibition; methylsulfanyl’s moderate polarity may balance activity and permeability .
Selectivity Considerations: Acidic substituents at C6 (e.g., carboxylates) improve hNK1 selectivity over hERG channels , whereas non-acidic groups (e.g., benzoyl) may require additional optimization to mitigate cardiotoxicity risks.
Biological Activity
8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its bicyclic structure, which includes a nitrogen atom in the ring and various functional groups that suggest potential biological activity. The unique structural features of this compound position it as a candidate for pharmacological applications, particularly in the realm of medicinal chemistry.
Structural Characteristics
The structural formula of 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane can be represented as follows:
This compound features:
- Bicyclic structure : The azabicyclo[3.2.1]octane core.
- Functional groups : A benzoyl substituent at the 8-position and a methylsulfanyl group at the 3-position.
Biological Activity
Research into the biological activity of compounds similar to 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane has revealed several pharmacological properties, particularly as potential receptor modulators.
Receptor Interaction
Studies have shown that compounds with similar bicyclic structures can exhibit significant interactions with various receptors, including:
- Kappa opioid receptors (KOR) : A series of related compounds have demonstrated potent and selective antagonism at KOR, with some showing good central nervous system (CNS) exposure . For instance, modifications to the structure have led to kappa antagonists with IC50 values as low as 20 nM .
Pharmacological Potential
The pharmacological implications of this compound include:
- Pain management : Given its interaction with opioid receptors, it may serve as a therapeutic agent for pain relief.
- Neurological applications : The ability to cross the blood-brain barrier (BBB) enhances its potential for treating neurological disorders.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Kappa Antagonist Development :
-
Structure-Activity Relationship (SAR) :
- Research highlighted that modifications in the functional groups significantly affect biological activity, underscoring the importance of specific structural components .
- For example, the introduction of different substituents on the bicyclic core led to variations in receptor selectivity and potency.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane relates to other structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Structure | Basic bicyclic structure without additional functionalization |
| 4-(Methylsulfanyl)benzoic acid | Structure | Contains methylsulfanyl group but lacks bicyclic core |
| 3-Pyridinol derivative | Structure | Similar pyridine component but different core structure |
The uniqueness of 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane lies in its combination of an azabicyclo framework with specific substituents that enhance its potential pharmacological properties compared to simpler analogues or derivatives lacking such complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
